Neuromuscular Blocking Potency
Desacetylrocuronium demonstrates approximately one-twentieth the neuromuscular blocking potency of its parent drug, rocuronium, in a feline model [1]. This drastic reduction in intrinsic efficacy confirms its classification as a weak neuromuscular blocker that does not contribute meaningfully to the clinical effect of rocuronium. The finding aligns with data from other sources indicating that the metabolite possesses only 5% to 10% of the parent drug's activity [2].
| Evidence Dimension | Neuromuscular blocking potency |
|---|---|
| Target Compound Data | Approximately 5% relative potency (or one-twentieth) |
| Comparator Or Baseline | Rocuronium (parent compound) — defined as 100% reference |
| Quantified Difference | 20-fold decrease in potency (95% reduction) |
| Conditions | In vivo feline neuromuscular junction assay (reported in FDA-approved labeling) |
Why This Matters
For researchers procuring this compound as a reference standard, this data confirms that desacetylrocuronium will not confound pharmacological studies involving rocuronium due to its negligible intrinsic activity.
- [1] Hospira, Inc. ROCURONIUM BROMIDE - FDA Package Insert (Section 12.3 Pharmacokinetics). View Source
- [2] Probst R, Blobner M, Luppa P, Neumeier D. Quantification of the neuromuscular blocking agent rocuronium and its putative metabolite 17-desacetylrocuronium in heparinized plasma by capillary gas chromatography using a nitrogen sensitive detector. J Chromatogr B Biomed Sci Appl. 1997 Nov 21;702(1-2):111-7. View Source
